3,5-bis(4-chlorophenyl)-1H-pyrazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3,5-bis(4-chlorophenyl)-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2N2/c16-12-5-1-10(2-6-12)14-9-15(19-18-14)11-3-7-13(17)8-4-11/h1-9H,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHAXFXZWVBCSPU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NN2)C3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Theoretical and Computational Investigations
Density Functional Theory (DFT) Applications in Pyrazole (B372694) Research
Density Functional Theory (DFT) has emerged as a powerful computational tool for investigating the molecular properties of heterocyclic compounds, including the pyrazole class. materialsciencejournal.orgnih.gov This theoretical framework allows for detailed analysis of molecular structure, electronic behavior, and spectroscopic characteristics. For compounds like 3,5-bis(4-chlorophenyl)-1H-pyrazole and its derivatives, DFT calculations, often using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional with various basis sets like 6-311++G(d,p), provide profound insights into their fundamental nature. materialsciencejournal.orgderpharmachemica.com These computational studies are crucial for understanding the interplay between the molecule's structure and its intrinsic properties, offering data that complements and explains experimental findings. nih.govresearchgate.net The application of DFT facilitates the prediction of optimized geometries, electronic charge distributions, frontier molecular orbital energies, and vibrational frequencies, which collectively define the molecule's reactivity and stability. researchgate.netresearchgate.net
DFT calculations are instrumental in determining the most stable three-dimensional structure of a molecule by optimizing its geometrical parameters. This process minimizes the molecule's energy by adjusting bond lengths, bond angles, and dihedral angles. For pyrazole derivatives, these calculations can accurately predict the spatial arrangement of the constituent rings and substituent groups.
In studies of compounds structurally similar to this compound, DFT methods such as B3LYP have been used to calculate these parameters. cbijournal.com The optimized bond lengths for C-C bonds within the phenyl rings are typically found to be in the range of 1.39 to 1.49 Å. cbijournal.comresearchgate.net The C-Cl bond length is calculated to be approximately 1.648 Å using the B3LYP method. cbijournal.com Within the pyrazole ring system, the bond lengths of C=N and N-N are critical in defining the ring's geometry. cbijournal.comscispace.com
Table 1: Selected Optimized Geometrical Parameters for a Related Pyrazole Derivative (3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide) using DFT (B3LYP Method)
| Parameter | Bond | Calculated Length (Å) |
| Bond Length | C-C (phenyl) | 1.394 - 1.489 cbijournal.com |
| Bond Length | C-Cl | 1.648 cbijournal.com |
| Bond Length | N-N | ~1.37 materialsciencejournal.orgcbijournal.com |
| Bond Length | C=N | ~1.28 materialsciencejournal.orgscispace.com |
| Data is for a structurally similar compound and serves as a representative example. |
Frontier Molecular Orbital (FMO) theory is fundamental to understanding the electronic properties and chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. materialsciencejournal.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. materialsciencejournal.org
A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. scispace.com Conversely, a small energy gap suggests the molecule is more reactive. scispace.com DFT calculations are widely used to determine the energies of these orbitals. For pyrazole derivatives, the HOMO is often delocalized over the π-system of the entire molecule, while the LUMO's distribution can indicate the regions susceptible to nucleophilic attack. bibliotekanauki.pl The analysis of HOMO-LUMO energies helps in understanding charge transfer interactions within the molecule. researchgate.net
Table 2: Representative Frontier Molecular Orbital Energies and Energy Gaps for Pyrazole Derivatives Calculated by DFT
| Compound Derivative | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) |
| Chlorophenyl-substituted pyrazolone | - | - | 2.380 ijcrt.org |
| (3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | - | - | 2.1659 scispace.com |
| 5-(4-chlorophenyl)-3-(3,4-dimethoxyphenyl)-1-phenyl-4,5-dihydro-1H-pyrazole | - | - | 4.59 materialsciencejournal.org |
| Values are for structurally related compounds to illustrate the typical range. |
Molecular Electrostatic Potential (MEP) mapping is a vital tool for visualizing the charge distribution on a molecule's surface. tandfonline.com It allows for the identification of electrophilic and nucleophilic sites, which are crucial for predicting intermolecular interactions. materialsciencejournal.orgresearchgate.net The MEP map displays different potential values in various colors. Typically, red indicates regions of most negative electrostatic potential (electron-rich), which are favorable for electrophilic attack. materialsciencejournal.orgcbijournal.com Blue indicates regions of most positive potential (electron-poor), which are susceptible to nucleophilic attack. cbijournal.com Green represents areas of neutral potential.
In pyrazole derivatives, MEP maps often reveal negative potential regions around the nitrogen atoms of the pyrazole ring and any electronegative substituents (like the oxygen of a carbonyl group or chlorine atoms). cbijournal.comresearchgate.net Positive potential is generally found around the hydrogen atoms. cbijournal.com This detailed visualization of charge distribution helps in predicting how the molecule will interact with other molecules, for example, through hydrogen bonding. cbijournal.com Mulliken atomic charge analysis further quantifies the charge distribution, assigning partial charges to each atom in the molecule. materialsciencejournal.org
The Electron Localization Function (ELF) is a theoretical tool used to analyze chemical bonding. It provides a quantitative measure of electron pairing, helping to distinguish between covalent bonds, lone pairs, and non-bonding regions within a molecule. nih.govmdpi.com The ELF analysis can confirm the nature of the bonds within the pyrazole and phenyl rings and identify the locations of lone pair electrons on the nitrogen atoms.
Theoretical vibrational analysis using DFT is a standard method for interpreting and assigning experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies, a theoretical spectrum can be generated that corresponds to the molecule's vibrational modes. derpharmachemica.com These modes include stretching, bending, and torsional motions of the atoms.
It is a common practice to scale the calculated frequencies by a specific factor (e.g., 0.96) to correct for anharmonicity and other systematic errors in the theoretical model, leading to better agreement with experimental data. derpharmachemica.com For pyrazole derivatives, DFT calculations can precisely assign characteristic vibrational bands. For example, the C=N stretching vibration in pyrazole rings is typically observed in the 1500-1600 cm⁻¹ region. materialsciencejournal.orgmdpi.com Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while C-N stretching vibrations are found in the 1100-1200 cm⁻¹ range. derpharmachemica.com This detailed assignment is crucial for confirming the molecular structure based on its experimental vibrational spectrum.
Table 3: Representative Vibrational Frequency Assignments for Pyrazole Derivatives
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) |
| N-H Stretching | 3316 researchgate.net | 3336 researchgate.net |
| Aromatic C-H Stretching | 3061 derpharmachemica.com | - |
| C=N Stretching | 1596 materialsciencejournal.org | - |
| N=N Stretching (azo-pyrazole) | 1427 derpharmachemica.com | 1428 derpharmachemica.com |
| C-N Stretching | 1172 derpharmachemica.com | 1169 derpharmachemica.com |
| Data compiled from various pyrazole derivatives to show typical assignments. |
Natural Bond Orbital (NBO) Analysis
While specific stabilization energies for this compound are not detailed in the available literature, the analysis of structurally related compounds suggests that significant electronic delocalization between the pyrazole core and the chlorophenyl substituents is a key feature contributing to its thermodynamic stability. acs.org
Local Reactivity Descriptors (Fukui Functions)
Local reactivity descriptors, such as Fukui functions, are essential tools derived from Density Functional Theory (DFT) to predict the most reactive sites within a molecule for nucleophilic and electrophilic attacks. researchgate.netbohrium.com These functions help in understanding the chemical reactivity and selectivity of different atomic sites in the compound. nih.gov
Fukui functions are calculated to identify which atoms are more susceptible to gaining or losing electrons. bohrium.com For pyrazole derivatives, these calculations can pinpoint the specific atoms on the pyrazole ring and the substituted phenyl groups that are most likely to participate in chemical reactions. For instance, in studies of imidazopyridine derivatives, Fukui functions were successfully used to estimate the most reactive sites for nucleophilic and electrophilic attacks, correlating theoretical predictions with experimentally observed inhibition efficiencies. bohrium.com Similarly, for other heterocyclic compounds, these descriptors have been crucial in analyzing potential sites for interaction with biological targets or for understanding corrosion inhibition mechanisms. researchgate.netnih.gov The analysis helps in mapping out the regions of a molecule that are electron-rich (prone to electrophilic attack) and electron-poor (prone to nucleophilic attack).
Prediction of Non-Linear Optical (NLO) Properties
Molecules with extensive π-conjugated systems and significant charge-transfer characteristics, like many pyrazole derivatives, are of great interest for their potential non-linear optical (NLO) properties. nih.gov These properties are crucial for applications in optoelectronics, including optical switching and data storage. nih.gov Computational methods, particularly DFT, are widely used to predict the NLO response of molecules by calculating properties such as polarizability and first-order hyperpolarizability.
Studies on various pyrazole and pyrazoline derivatives have shown that they possess promising NLO properties. nih.gov The presence of donor and acceptor groups attached to the π-conjugated framework can enhance the NLO response. The delocalized electrons in the pyrazole ring system, coupled with the influence of the chlorophenyl groups, suggest that this compound could exhibit significant NLO behavior. Research on other organic macromolecules, such as phthalocyanines and porphyrins, has demonstrated that a large number of delocalized π-electrons is a key factor for a strong NLO response. nih.govanu.edu.au Theoretical calculations on similar compounds have indicated that structural modifications can tune these properties, making them good candidates for NLO applications. nih.gov
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are indispensable techniques for investigating the interactions between a small molecule (ligand) and a biological macromolecule (receptor). These methods are pivotal in drug discovery for predicting binding modes and affinities, thereby guiding the synthesis of more potent and selective compounds.
Molecular Docking Studies for Ligand-Receptor Interactions
Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. asianjpr.comnih.gov This technique is widely used to understand the structural basis of ligand-receptor interactions and to screen virtual libraries of compounds for potential drug candidates.
Binding affinity, often expressed as a binding energy (e.g., in kcal/mol), quantifies the strength of the interaction between a ligand and its target receptor. Lower binding energy values typically indicate a more stable ligand-receptor complex and higher affinity. Molecular docking studies on a variety of pyrazole derivatives have demonstrated their potential to bind to diverse biological targets with significant affinity.
For example, docking studies of pyrazole derivatives against the RET protein tyrosine kinase, implicated in various cancers, have shown binding energies as strong as -74.58 kcal/mol. asianjpr.com In another study, pyrazole-oxadiazole hybrids targeting the mycobacterial InhA enzyme exhibited binding affinities ranging from -8.037 to -10.366 kcal/mol. nih.gov The binding affinity of pyrazole derivatives is influenced by the nature and position of substituents on the pyrazole and phenyl rings. For instance, studies on imidazolidine-2,4-dione derivatives targeting the CB1 cannabinoid receptor found that chloro- and bromo-substituents on the phenyl rings resulted in high binding affinities, with Ki values in the nanomolar range. ucl.ac.be These findings underscore the importance of specific structural features in achieving high binding potency.
Table 1: Predicted Binding Affinities of Various Pyrazole Derivatives against Different Protein Targets This table is for illustrative purposes based on findings for various pyrazole derivatives, not specifically this compound.
| Compound Class | Protein Target | PDB ID | Predicted Binding Affinity (kcal/mol) | Reference |
|---|---|---|---|---|
| Pyrazole Derivatives | RET Protein Tyrosine Kinase | 6NE7 | -74.58 | asianjpr.com |
| Pyrazole-Oxadiazole Hybrids | Mycobacterial InhA | - | -10.366 | nih.gov |
| Pyrimidine Derivative | Antibacterial Protein | - | -7.97 | mdpi.com |
| Pyrimidine Derivative | Antimalarial Protein | - | -5.86 | mdpi.com |
| Piperidine Derivative | SARS-CoV-2 Mpro | 6WCF/6Y84 | - | nih.gov |
The stability of a ligand-receptor complex is governed by a network of intermolecular interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and π-stacking. Analysis of the binding modes of pyrazole derivatives reveals the key interactions responsible for their affinity and selectivity.
Hydrogen bonds are often critical for anchoring a ligand within the active site of a receptor. For example, the interaction of the inverse agonist SR141716A with Lys192 (K3.28) in the CB1 cannabinoid receptor is crucial for its high affinity and biological activity. researchgate.net Similarly, molecular docking of pyrazole derivatives into the RET protein kinase identified various hydrogen bonds and van der Waals interactions contributing to the binding energy. asianjpr.com
Quantitative Structure-Activity Relationship (QSAR) Methodologies
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to correlate the chemical structure of a compound with its biological activity. In drug discovery, 3D-QSAR is a particularly valuable method for understanding how the three-dimensional properties of a molecule influence its interaction with a biological target.
While specific 3D-QSAR studies on this compound are not extensively documented in the cited literature, the methodologies are widely applied to the broader class of diarylpyrazole derivatives to elucidate their mechanism of action and to design more potent compounds. For instance, 3D-QSAR studies, often combining techniques like Comparative Molecular Field Analysis (CoMFA), are used to analyze how substituents on the pyrazole core affect activity. nih.gov These models calculate the steric and electrostatic fields of a series of molecules and correlate them with their biological activities, such as inhibitory concentrations (IC₅₀ or Kᵢ values). nih.gov
For related structures, such as diarylpyrazole-benzenesulfonamide derivatives, 3D-QSAR models have been successfully built to understand their inhibitory action against enzymes like carbonic anhydrase. nih.gov The process typically involves:
Data Set Selection : A series of compounds with a common structural scaffold and a range of biological activities are selected. nih.gov
Molecular Modeling and Alignment : The 3D structure of each molecule is generated and optimized. The molecules are then aligned based on a common substructure or a pharmacophore model. nih.gov
Field Calculation : Steric and electrostatic fields are calculated around the aligned molecules.
Statistical Analysis : A statistical method, such as Partial Least Squares (PLS), is used to derive a correlation between the field values and the biological activities. nih.gov
Such studies on related pyrazoles, like phenylpyrazole oxime derivatives and various pyrazoline derivatives, have demonstrated the utility of QSAR in designing compounds with improved insecticidal or selective COX-2 inhibitory activities. nih.govacs.org For example, in a study of pyrazoline derivatives as monoamine oxidase (MAO) inhibitors, CoMFA was used to create a receptor-guided alignment to rationalize the structure-activity relationships for MAO-A and MAO-B isoforms.
A computational analysis of 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide , a derivative of the target compound, utilized a quantitative structure-property relationship (QSPR) approach to estimate properties like aqueous solubility (LogW), which was calculated to be -4.39. cbijournal.com This type of analysis is foundational for developing broader QSAR models that link physical properties to biological activity. cbijournal.com
Virtual Screening Techniques for Lead Compound Identification
Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. This method is cost-effective and can significantly narrow down the number of compounds that need to be synthesized and tested experimentally.
The process can be broadly categorized into ligand-based and structure-based virtual screening.
Ligand-based virtual screening is used when the 3D structure of the target is unknown. It relies on the knowledge of molecules that are active against the target. A pharmacophore model is built from the common chemical features of these known active molecules, and this model is then used to search for new compounds with similar features.
Structure-based virtual screening , including molecular docking, is employed when the 3D structure of the target protein is known. This technique involves docking candidate ligands into the binding site of the protein and estimating the binding affinity using a scoring function.
While specific virtual screening campaigns to identify leads based on the this compound scaffold are not detailed in the provided search results, the general approach is widely applied to pyrazole-containing compounds. For example, virtual screening has been used to identify novel pyrazole-based inhibitors for targets such as the immunoproteasome and the PD-1/PD-L1 pathway. nih.gov In one such study, a multistage virtual screening process combining fitness scores, interaction pattern analysis, and MM-GBSA binding affinities led to the identification of 10 potential PD-L1 inhibitors from a large compound database. nih.gov Similarly, virtual screening of pyrazole and bipyrazole analogs has been conducted to identify novel inhibitors of Estrogen Receptor alpha (ERα). researchgate.net
Hirshfeld Surface Analysis for Supramolecular Interactions
Hirshfeld surface analysis is a powerful method used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto this unique molecular surface, researchers can gain insights into how molecules pack in the solid state. This is crucial for understanding the stability, polymorphism, and physical properties of crystalline materials.
A detailed Hirshfeld surface analysis was performed on 3-(2-(3,5-bis(4-chlorophenyl)-4,5-dihydropyrazol-1-yl)thiazol-4-yl)-2H-chromen-2-one , a complex derivative of the core structure. conicet.gov.ar The analysis provides a quantitative breakdown of the intermolecular contacts that contribute to the crystal packing.
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 32.8 |
| C···H/H···C | 27.5 |
| N···H/H···N | 15.1 |
| Cl···H/H···Cl | 14.0 |
Data sourced from a study on a related nickel(II) complex featuring a 5-(4-chlorophenyl)-3-[6-(1H-pyrazol-1-yl)pyridin-2-yl] ligand, which shows comparable interaction patterns. nih.goviucr.org
The fingerprint plots can be deconstructed to highlight specific interactions:
H···H contacts appear as a large, diffuse region in the plot, indicating their high prevalence on the surface.
Cl···H contacts are characterized by sharp spikes in the fingerprint plot, indicating close, specific interactions between chlorine and hydrogen atoms on adjacent molecules. nih.gov
N···H contacts also present as distinct spikes, representing hydrogen bonding or close dipole-dipole interactions. nih.gov
This type of analysis reveals the complex network of noncovalent forces, including hydrogen bonds and van der Waals interactions, that dictate the supramolecular assembly of the crystal. conicet.gov.ar
Medicinal Chemistry and Structure Activity Relationship Studies
The Role of the Pyrazole (B372694) Scaffold in Rational Drug Design
The pyrazole nucleus is a privileged scaffold in drug discovery, valued for its metabolic stability and versatile chemical nature. globalresearchonline.netnih.gov This five-membered aromatic heterocycle, containing two adjacent nitrogen atoms, serves as a cornerstone for numerous approved drugs with a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties. globalresearchonline.netmdpi.comresearchgate.net Its significance in rational drug design stems from several key attributes:
Structural Versatility: The pyrazole ring can be readily functionalized at multiple positions, allowing for the fine-tuning of steric, electronic, and lipophilic properties to optimize interactions with biological targets. researchgate.net
Hydrogen Bonding Capability: The N-unsubstituted pyrazole ring can act as both a hydrogen bond donor and acceptor, facilitating crucial interactions within the active sites of enzymes and receptors. bohrium.com
Bioisosteric Potential: The pyrazole fragment can serve as a bioisostere for other aromatic or heteroaromatic rings, like benzene (B151609) or imidazole, offering a means to improve potency and physicochemical properties such as solubility and lipophilicity. pharmablock.com
The pyrazole core is a key component in several clinically approved protein kinase inhibitors, including Crizotinib and Ruxolitinib, highlighting its importance in the development of targeted cancer therapies. globalresearchonline.netbohrium.com
Structure-Activity Relationship (SAR) of Chlorophenyl-Substituted Pyrazoles
The biological activity of pyrazole derivatives is profoundly influenced by the nature and position of their substituents. For 3,5-bis(4-chlorophenyl)-1H-pyrazole, the chlorophenyl groups are critical determinants of its pharmacological profile.
Influence of Halogenation (Chlorine) on Biological Activity and Binding Affinity
The introduction of chlorine atoms into a molecule can significantly modulate its biological activity. researchgate.net Halogenation, particularly with chlorine, can enhance lipophilicity, which may lead to improved membrane permeability and better partitioning into the lipophilic domains of target proteins. researchgate.net The electron-withdrawing nature of chlorine can also influence the electronic environment of the pyrazole ring and the phenyl groups, potentially increasing hydrophobic interactions with a receptor. researchgate.net
In various series of pyrazole derivatives, the presence of a 4-chlorophenyl substituent has been associated with potent biological activities. For instance, in a series of pyrazole derivatives evaluated for 5-HT3A receptor inhibitory activity, compounds with a p-chlorophenyl group showed significantly higher potency compared to unsubstituted or m-chlorophenyl analogs. koreascience.kr Similarly, certain 3-(4-chlorophenyl)-4-substituted pyrazole derivatives have demonstrated promising antifungal and antitubercular activities. nih.gov
The table below illustrates the general trend of how halogen substitution on the phenyl ring can impact biological activity, as observed in various pyrazole series.
| Compound/Substituent | General Biological Activity Trend | Rationale for Activity Change |
| Unsubstituted Phenyl | Baseline Activity | Reference compound for comparison. |
| 4-Chlorophenyl | Often Increased Activity | Enhanced lipophilicity, favorable hydrophobic interactions, potential for halogen bonding. researchgate.net |
| 2-Chlorophenyl/3-Chlorophenyl | Variable Activity | Positional effects can alter binding orientation and steric compatibility with the target. koreascience.kr |
| 4-Fluorophenyl | Often Similar or Slightly Reduced Activity | Fluorine is less lipophilic than chlorine and has different electronic effects. |
| 4-Bromophenyl/4-Iodophenyl | Often Increased Activity | Increased lipophilicity and potential for stronger halogen bonds, though steric bulk can be a factor. nih.gov |
Positional Effects of Phenyl and Chlorophenyl Groups on Pharmacological Efficacy
The specific placement of the phenyl and chlorophenyl groups on the pyrazole ring is crucial for pharmacological efficacy. In the case of 3,5-disubstituted pyrazoles, the groups at these positions often dictate the molecule's interaction with specific biological targets. For example, studies on pyrazole derivatives as cannabinoid receptor antagonists revealed that a para-substituted phenyl ring at the 5-position was a key requirement for potent and selective activity. nih.govacs.org
The symmetrical substitution in this compound may contribute to a specific binding mode, potentially allowing for interactions with two distinct pockets or a symmetrical binding site on a target protein. Altering the substitution pattern, for instance, to a 3-(4-chlorophenyl)-5-phenyl-1H-pyrazole, would likely result in a different pharmacological profile due to the change in symmetry and electronic distribution.
Research on various pyrazole series has shown that the number and position of phenyl substituents can determine the selectivity for different enzymes. frontiersin.org For instance, triphenyl-substituted pyrazoles might show potent inhibition of one enzyme, while diphenyl-substituted analogs are more effective against another. frontiersin.org
Impact of Substituents at Pyrazole Ring Positions (e.g., 1, 3, 5) on Activity Profiles
The substituents at the 1, 3, and 5-positions of the pyrazole ring are critical for defining the activity profile of the compound.
Position 1 (N1): Substitution at the N1 position can significantly impact activity. For many biologically active pyrazoles, a substituent at this position is essential. For example, in the case of the cannabinoid receptor antagonist SR141716A, a 2,4-dichlorophenyl group at the N1 position was found to be crucial for high affinity. nih.govacs.org In this compound, the N1 position is unsubstituted, which means it retains a hydrogen atom that can act as a hydrogen bond donor. bohrium.com Acylation or alkylation at this position would alter its hydrogen bonding capacity and introduce steric bulk, likely leading to a different or diminished biological activity.
Position 3: As seen in this compound, this position is occupied by a 4-chlorophenyl group. The nature of the substituent at this position is a major determinant of the compound's interaction with its target. For instance, replacing the 4-chlorophenyl group with other substituted or unsubstituted aryl groups, or with an alkyl group, would systematically alter the compound's properties and its resulting biological effects.
Position 5: Similar to position 3, the substituent at position 5 is critical. In this compound, this is the other 4-chlorophenyl group. Structure-activity relationship studies on various pyrazoles have consistently shown that aryl groups at this position are often required for potent activity against a range of targets. nih.govacs.org
The following table summarizes the general importance of substitutions at different positions of the pyrazole ring based on findings from various studies.
| Position on Pyrazole Ring | General Role of Substituent | Example from a Studied Pyrazole Series |
| 1 | Influences metabolic stability, solubility, and can provide key interactions with the target. nih.govacs.org | A 2,4-dichlorophenyl group at N1 was optimal for CB1 receptor antagonism. nih.govacs.org |
| 3 | Often a key pharmacophoric element, providing essential hydrophobic or aromatic interactions. nih.govacs.org | A carboxamido group at this position was required for potent CB1 antagonism. nih.govacs.org |
| 4 | Can be modified to fine-tune activity and selectivity. nih.gov | Substitution with a nitrile group led to a loss of antimalarial activity compared to an ester group. nih.gov |
| 5 | Frequently a crucial anchor point for binding to the target protein. nih.govacs.org | A para-substituted phenyl ring at this position was essential for high affinity to the CB1 receptor. nih.govacs.org |
Pharmacophore Mapping and Ligand Design Principles for Pyrazole Derivatives
Pharmacophore mapping is a computational technique used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity. pjps.pkresearchgate.net This approach is particularly valuable in the absence of a known receptor structure. pjps.pknih.gov
For pyrazole derivatives, pharmacophore models have been developed for various activities, such as antiproliferative effects. pjps.pknih.gov A typical pharmacophore model for pyrazole-based compounds might include:
Hydrogen Bond Acceptors: Often corresponding to the nitrogen atoms of the pyrazole ring or electronegative atoms on substituents. pjps.pk
Hydrogen Bond Donors: The N-H group of an unsubstituted pyrazole is a key hydrogen bond donor. bohrium.com
Hydrophobic/Aromatic Features: The phenyl or chlorophenyl rings in this compound would serve as significant hydrophobic and aromatic features, crucial for binding to non-polar pockets in a target protein. pjps.pk
The design of new ligands based on the this compound scaffold would involve identifying the key pharmacophoric elements and then modifying the structure to enhance interactions with the target. For example, introducing additional hydrogen bond donors or acceptors at specific positions or altering the electronics of the chlorophenyl rings could lead to more potent and selective compounds.
Bioisosteric Replacement Strategies in Pyrazole-Based Drug Development
Bioisosteric replacement is a powerful strategy in medicinal chemistry where a part of a molecule is replaced by another group with similar physical or chemical properties, with the aim of improving the compound's biological activity, selectivity, or pharmacokinetic profile. nih.govpharmablock.com The pyrazole ring itself is often used as a bioisostere for other rings. pharmablock.com
In the context of developing analogs of this compound, several bioisosteric replacement strategies could be employed:
Replacing the Pyrazole Core: The central pyrazole ring could be replaced with other five-membered heterocycles like imidazole, thiazole, or triazole. researchgate.netacs.org This could lead to compounds with different electronic properties and hydrogen bonding patterns, potentially resulting in altered selectivity or potency.
Replacing the Phenyl Rings: The 4-chlorophenyl groups could be replaced with other aromatic or heteroaromatic systems, such as thiophene, pyridine (B92270), or pyrimidine. This can modulate the compound's solubility, metabolic stability, and potential for specific interactions. For example, replacing a phenyl ring with a pyridine ring can introduce a hydrogen bond acceptor and alter the compound's polarity.
Replacing the Chlorine Atom: The chlorine atoms could be substituted with other halogens (F, Br, I) or with other electron-withdrawing groups like trifluoromethyl (CF3) or cyano (CN). nih.gov These changes would systematically alter the lipophilicity and electronic nature of the aryl rings, which can be used to probe the requirements of the binding site.
The following table provides examples of potential bioisosteric replacements for the this compound scaffold.
| Original Group | Potential Bioisosteric Replacement | Rationale for Replacement |
| Pyrazole Ring | Imidazole, Thiazole, Triazole researchgate.netacs.org | To alter hydrogen bonding capacity, pKa, and metabolic stability. |
| Phenyl Ring | Thiophene, Pyridine | To modify polarity, solubility, and introduce new interaction points (e.g., H-bond acceptor in pyridine). |
| Chlorine Atom | -CF3, -CN, -F, -Br nih.gov | To fine-tune electronic properties and lipophilicity; CF3 is a strong electron-withdrawing group and can block metabolism. |
By systematically applying these medicinal chemistry principles, the this compound scaffold can serve as a valuable starting point for the rational design and development of new therapeutic agents.
Pharmacological Efficacy and Mechanistic Investigations
Anti-Inflammatory Activities and Mechanistic Pathways
Derivatives of the pyrazole (B372694) nucleus are recognized for their anti-inflammatory potential, which is primarily attributed to their ability to modulate the inflammatory cascade. jst.go.jp The anti-inflammatory effects of pyrazole derivatives are often linked to the inhibition of key enzymes involved in the synthesis of pro-inflammatory mediators. jst.go.jp
Cyclooxygenase (COX) Enzyme Inhibition Mechanisms
The primary mechanism by which many non-steroidal anti-inflammatory drugs (NSAIDs) exert their effects is through the inhibition of cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid to prostaglandins. jst.go.jp Research into pyrazole derivatives has revealed their potential as selective inhibitors of COX-2. nih.gov
Molecular modeling studies have shown that certain pyrazole derivatives can bind effectively to the active site of the COX-2 enzyme. nih.gov This binding is comparable to that of selective COX-2 inhibitors like celecoxib. nih.gov For instance, a study on new pyrazole and pyrazoline derivatives demonstrated their ability to inhibit ovine COX-1 and COX-2 isozymes in vitro. nih.gov Specifically, one derivative exhibited potent COX-2 inhibitory activity and high selectivity. nih.gov The in vivo anti-inflammatory activity of these selective COX-2 inhibitors was confirmed using the carrageenan-induced rat paw edema model. nih.gov The structural features of pyrazole derivatives, such as the presence of specific substituents, can influence their selectivity and potency as COX inhibitors. jst.go.jp
Antimicrobial and Antifungal Action Profiles
The pyrazole scaffold is a versatile structure that has been incorporated into various compounds exhibiting a broad spectrum of antimicrobial and antifungal activities. mdpi.commedwinpublishers.com
Mechanisms Against Bacterial and Fungal Strains (e.g., Anti-biofilm Formation)
Several studies have highlighted the efficacy of pyrazole derivatives against both Gram-positive and Gram-negative bacteria, as well as various fungal pathogens. mdpi.com One of the significant mechanisms contributing to their antimicrobial action is the inhibition of biofilm formation. nih.gov Biofilms are structured communities of microorganisms that adhere to surfaces and are encased in a self-produced matrix, rendering them more resistant to conventional antibiotics.
Research has demonstrated that certain 1-thiocarbamoyl-3,5-diaryl-4,5-dihydro-1H-pyrazole derivatives possess antibacterial activity against multidrug-resistant (MDR) Gram-negative bacteria such as Klebsiella pneumoniae and Acinetobacter baumannii. nih.gov Notably, these pyrazole derivatives significantly inhibited biofilm formation in A. baumannii MDR isolates and reduced the viability of cells within the biofilm. nih.gov Scanning electron microscopy has been used to visualize the disruptive effect of pyrazole compounds on the architecture of bacterial biofilms. researchgate.net The ability to interfere with biofilm integrity represents a crucial advantage in combating persistent microbial infections. nih.gov
Interaction with Microbial Molecular Targets (e.g., DNA Gyrase, Glucosamine-6-phosphate Synthase)
The antimicrobial activity of pyrazole derivatives is also attributed to their interaction with essential microbial enzymes, leading to the disruption of vital cellular processes.
DNA Gyrase Inhibition: DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, transcription, and repair, making it an attractive target for antibacterial agents. researchgate.net Pyrazole derivatives have been identified as inhibitors of DNA gyrase. researchgate.net By transforming the 4-piperidyl moiety and the pyrazole ring in a known DNA gyrase inhibitor, researchers have synthesized pyrazole derivatives with moderate inhibitory activity against both DNA gyrase and topoisomerase IV. researchgate.net These compounds exhibited potent antibacterial activity against quinolone-resistant clinical isolates of Gram-positive bacteria. researchgate.net The inhibition of DNA gyrase by these compounds disrupts bacterial DNA synthesis, ultimately leading to cell death. researchgate.net
Glucosamine-6-phosphate Synthase Inhibition: Glucosamine-6-phosphate (GlcN-6-P) synthase is a key enzyme in the hexosamine biosynthetic pathway, which provides precursors for the synthesis of bacterial cell wall components and the fungal cell wall component, chitin. nih.gov Inhibition of this enzyme can therefore lead to potent antimicrobial effects. Certain heterocyclic compounds, including those based on the pyrazole ring, are presumed to exert their biological activities through the inhibition of GlcN-6-P synthase. nih.govdntb.gov.ua Molecular docking studies have suggested that some compounds can bind to the active site of GlcN-6-P synthase. nih.gov
Antiviral Properties and Receptor Interactions
The pyrazole scaffold has also been investigated for its potential antiviral activities, with some derivatives showing promise against various viruses. mdpi.com
Reverse Transcriptase Inhibition Mechanisms
Human Immunodeficiency Virus-1 (HIV-1) reverse transcriptase (RT) is a critical enzyme for the replication of the virus and a well-established target for antiretroviral therapy. mdpi.com While the focus of this article is on 3,5-bis(4-chlorophenyl)-1H-pyrazole, it is noteworthy that the broader class of pyrazole derivatives has been explored for anti-HIV activity. Some pyrazole-based compounds have been investigated for their ability to inhibit the reverse transcriptase-associated ribonuclease H (RNase H) activity, which is essential for the viral replication cycle. mdpi.com For instance, derivatives of 1,2,4-triazolo[1,5-a]-pyrimidine, a fused pyrazole system, have been identified as inhibitors of HIV-1 RNase H. mdpi.com These compounds are thought to bind to an allosteric site on the enzyme, providing a novel mechanism for inhibiting HIV-1 replication. mdpi.com While direct evidence for this compound as a reverse transcriptase inhibitor is not specified in the provided context, the general potential of the pyrazole scaffold in this area is significant. Additionally, certain pyrazole derivatives have been investigated for their in vitro effects on the replication of the Hepatitis C virus (HCV), with some compounds showing the ability to inhibit the replication of HCV RNA. nih.gov
Data Tables
Table 1: Investigated Biological Activities of Pyrazole Derivatives
| Pharmacological Activity | Target/Mechanism | Key Findings |
| Anti-inflammatory | COX-2 Inhibition | Selective inhibition of COX-2 enzyme, comparable to celecoxib. nih.gov |
| Antibacterial | Anti-biofilm Formation | Significant inhibition of biofilm formation in MDR A. baumannii. nih.gov |
| Antibacterial | DNA Gyrase Inhibition | Moderate inhibition of DNA gyrase and topoisomerase IV. researchgate.net |
| Antifungal | Glucosamine-6-phosphate Synthase Inhibition | Presumed inhibition of GlcN-6-P synthase, disrupting cell wall synthesis. nih.gov |
| Antiviral | Reverse Transcriptase (RNase H) Inhibition | Fused pyrazole systems inhibit HIV-1 RNase H activity allosterically. mdpi.com |
| Antiviral | HCV RNA Replication Inhibition | Inhibition of HCV RNA replication in vitro. nih.gov |
Inhibition of Hepatitis C Virus (HCV) Replication
The replication of the Hepatitis C virus (HCV) is a complex process that can be targeted by antiviral agents. Pyrazole derivatives have emerged as a class of compounds with the potential to inhibit this replication. nih.govgoogle.com
Research into polysubstituted pyrazoles has identified certain analogs as potential anti-HCV agents. mdpi.com For instance, a series of 1-(4-chlorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs were synthesized and evaluated for their ability to affect HCV replication in a HepG2 hepatocellular carcinoma cell line. mdpi.comglobalresearchonline.net One compound from this series, 1-(4-chlorophenyl)-N-formyl-4-hydroxy-1H-pyrazole-3-carbohydrazide, was found to inhibit the replication of both positive and negative strands of HCV RNA at concentrations between 10 and 100 µg/mL. globalresearchonline.net
Further studies have explored the mechanism of action for pyrazole derivatives as anti-HCV agents. Some 1-phenyl-5-(1H-pyrrol-1-yl)-1H-pyrazole-3-carboxamides have been shown to inhibit the subgenomic HCV replicon of the 1b genotype, with EC50 values ranging from 5 to 8 μM. nih.gov The anti-HCV activity of these compounds is suggested to occur through the suppression of cyclooxygenase-2 (COX-2) at both the transcriptional and translational levels. nih.gov The HCV NS5B RNA polymerase, which is crucial for the replication of the HCV genome, has also been identified as a target for novel inhibitors. mdpi.com
While direct studies on this compound are not extensively detailed in the provided results, the proven anti-HCV activity of structurally similar pyrazole compounds underscores the potential of this chemical class in developing new treatments for Hepatitis C. The attachment of pharmacophores known to inhibit kinases, such as substituted 2-oxoindolin-3-ylidene or 3-aryl-1-phenyl-1H-pyrazole, has been explored to create dual inhibitors of HCV and hepatocellular carcinoma. tandfonline.com
Antimalarial Potential and Mechanistic Insights
Malaria remains a significant global health issue, and the emergence of drug-resistant strains of Plasmodium falciparum necessitates the development of new antimalarial drugs. mdpi.com Pyrazole derivatives have been investigated for their potential as antimalarial agents. nih.gov
Studies have shown that pyrazole-containing compounds can exhibit significant antimalarial activity. For example, a series of pyrazole-pyrazoline derivatives substituted with benzenesulfonamide (B165840) were found to be active against both chloroquine-sensitive (3D7) and chloroquine-resistant (RKL-9) strains of P. falciparum. researchgate.net A mechanistic study of one of these compounds suggested that it acts by inhibiting the formation of β-hematin. researchgate.net
The hybridization of pyrazole with other heterocyclic moieties has also yielded promising results. nih.gov Some 1,3,5-trisubstituted pyrazoline derivatives have demonstrated promising in vitro antimalarial activity against the 3D7 strain of P. falciparum. researchgate.net A structure-activity relationship study indicated that a quinoline (B57606) substituent at the N-1 position resulted in the highest activity. researchgate.net
Furthermore, pyrazole derivatives have been evaluated as inhibitors of Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH), a key enzyme in the parasite's survival. mdpi.com While the specific compound this compound was not the primary focus of these studies, the broader research into pyrazole analogs highlights the potential of this chemical scaffold in the design of new antimalarial therapies. mdpi.comnih.govresearchgate.netresearchgate.net
Enzyme and Receptor Inhibition in General
The pyrazole scaffold is a versatile structure in medicinal chemistry, known for its role in a variety of enzyme and receptor inhibitors. ijpsr.infotandfonline.com Pyrazole derivatives have been developed as inhibitors of cyclooxygenase (COX), protein kinases, and various receptors, demonstrating their broad therapeutic potential. tandfonline.com
Receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2) and Epidermal Growth Factor Receptor (EGFR) are crucial regulators of cellular processes and are often implicated in cancer. mdpi.comnih.gov The inhibition of these kinases is a key strategy in cancer therapy. mdpi.comnih.gov
Recent research has focused on developing pyrazole derivatives as dual inhibitors of EGFR and VEGFR-2. nih.gov A study on newly synthesized pyrazole and pyrazolopyridine derivatives identified compounds with potent dual inhibitory activity. One such compound, 3f, exhibited IC50 values of 0.066 µM for EGFR and 0.102 µM for VEGFR-2. nih.gov This compound was also found to arrest the cell cycle at the G1/S phase and induce apoptosis in HCT-116 cancer cells. nih.gov
The 2-oxoindolin-3-ylidene scaffold, often combined with a pyrazole ring, is known to interact with the hinge region of the ATP-binding site of kinases, contributing to inhibitory activity. tandfonline.com While specific data on this compound as an EGFR/VEGFR-2 inhibitor is not detailed, the established efficacy of other pyrazole derivatives suggests that this compound could also possess inhibitory activity against these important cancer targets.
Table 1: Inhibitory Activity of Pyrazole Derivative 3f against EGFR and VEGFR-2
| Compound | EGFR IC50 (µM) | VEGFR-2 IC50 (µM) |
| 3f | 0.066 | 0.102 |
Data sourced from a study on dual EGFR/VEGFR-2 inhibitory potentials of new pyrazole and pyrazolopyridine derivatives. nih.gov
Protein kinases such as Aurora A and Cyclin-Dependent Kinase 2 (CDK2) are key regulators of the cell cycle, and their dysregulation is often associated with cancer. nih.govgoogle.com Pyrazole derivatives have been investigated as inhibitors of these kinases. tandfonline.com
N-((1,3-diphenyl-1H-pyrazol-4-yl)methyl) aniline-containing derivatives have been evaluated for their inhibitory properties against CDK2, with one compound showing an IC50 of 0.98 ± 0.06μM. nih.gov Pyrazole-linked benzimidazole (B57391) derivatives have also been developed and tested for their in vitro inhibition of Aurora A/B kinase. nih.gov
While specific inhibitory data for this compound against Aurora A and CDK2 is not available in the provided search results, the broader class of pyrazole compounds has demonstrated significant potential as inhibitors of these protein kinases. tandfonline.comgoogle.comnih.gov The structural similarities suggest that this compound could also exhibit inhibitory activity against these important therapeutic targets.
Coordination Chemistry and Material Science Applications
Pyrazole (B372694) Derivatives as Ligands in Coordination Chemistry
Pyrazole and its derivatives are well-established ligands in coordination chemistry due to the presence of a pyridine-like sp² nitrogen atom, which readily donates its lone pair of electrons to a metal center. hilarispublisher.comresearchgate.net The N-unsubstituted pyrazoles can also be deprotonated to form pyrazolate anions, which act as bridging ligands between two or more metal centers, facilitating the formation of polynuclear complexes and coordination polymers. ajgreenchem.com The versatility of pyrazole-based ligands is further enhanced by the ease with which substituents can be introduced at various positions on the ring, allowing for fine-tuning of their steric and electronic properties. nih.gov
Ligand Binding Modes of Pyrazoles to Metal Ions
The coordination of pyrazole derivatives to metal ions can occur through several distinct modes, largely dictated by the nature of the pyrazole itself (neutral or anionic) and the surrounding chemical environment.
Monodentate Coordination: Neutral N-unsubstituted pyrazoles typically coordinate to a single metal ion through their sp²-hybridized nitrogen atom. This is a common binding mode for forming simple mononuclear complexes.
Bidentate and Tridentate Chelating Coordination: By introducing appropriate functional groups onto the pyrazole ring, multidentate ligands can be created. These ligands can bind to a single metal center through multiple donor atoms, forming stable chelate rings. For instance, ligands incorporating pyrazole alongside other donor groups like pyridine (B92270) or triazole can act as tridentate chelators, coordinating to a metal ion in a pincer-like fashion. iucr.orgnih.gov
Exo-bidentate Bridging Coordination: The deprotonated form of pyrazole, the pyrazolate anion, is an excellent bridging ligand. The two nitrogen atoms can coordinate to two different metal ions, linking them together to form dinuclear or polynuclear structures. hilarispublisher.com This bridging capability is fundamental to the construction of more complex architectures like metal-organic frameworks.
The specific compound 3,5-bis(4-chlorophenyl)-1H-pyrazole possesses two nitrogen atoms within its pyrazole ring available for coordination. As a neutral ligand, it can act as a monodentate donor. Upon deprotonation, it can serve as a bridging pyrazolate ligand, connecting metal centers. The bulky 4-chlorophenyl groups at the 3 and 5 positions exert significant steric influence, which can affect the geometry of the resulting metal complexes and the accessibility of the coordination sites.
Synthesis of Transition Metal Complexes with Pyrazole Derivatives
The synthesis of transition metal complexes with pyrazole-based ligands is typically achieved by reacting a suitable pyrazole derivative with a metal salt in an appropriate solvent. The resulting complex's structure—be it mononuclear, dinuclear, or a coordination polymer—depends on the reaction conditions, the stoichiometry of the reactants, the metal ion, and the specific pyrazole ligand used. acs.orgbohrium.com
While specific synthesis reports for transition metal complexes of this compound are not extensively documented in the reviewed literature, studies on closely related compounds illustrate the synthetic pathways. For example, rhenium(I) complexes have been synthesized using 1,5-bis(4-chlorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazole, demonstrating the ability of chlorophenyl-substituted pyrazoles to form stable metal complexes. nih.gov Similarly, a nickel(II) complex was formed using a complex tridentate ligand that incorporates both a pyrazole and a 3-(4-chlorophenyl)-1H-1,2,4-triazole moiety, resulting in a neutral complex with a distorted octahedral geometry around the nickel ion. iucr.orgnih.gov These examples show that the chlorophenyl-substituted pyrazole framework readily participates in coordination with transition metals.
Applications in Metal-Organic Frameworks (MOFs)
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked together by organic ligands. nih.gov Pyrazole-based ligands are attractive for MOF synthesis due to their rigid structure and effective bridging capabilities, particularly in their deprotonated pyrazolate form. researchgate.net The ability to functionalize the pyrazole ring allows for the design of MOFs with tailored pore sizes, shapes, and chemical environments for specific applications like gas storage, separation, and catalysis. nih.govrsc.org
The compound this compound is noted as a potential building block for MOFs. fluorochem.co.uk Although specific MOF structures incorporating this exact ligand are not detailed in the available primary literature, related bis-pyrazole linkers have been successfully used. For instance, Hofmann-based MOFs incorporating 4,4′-methylene-bis(3,5-dimethylpyrazole) have been synthesized, forming structures with one-dimensional channels suitable for gas separation. rsc.org Another study reported the preparation of copper(I) complexes with a 1,4-bis((3,5-diphenyl-1H-pyrazol-4-yl)-methyl)benzene ligand, which formed a 2D structure. researchgate.net These findings suggest that this compound, with its rigid diaryl structure, is a promising candidate for constructing robust MOFs with potential applications in areas like catalysis or selective adsorption.
Catalytic Applications of Pyrazole-Metal Complexes
Metal complexes containing pyrazole-derived ligands are frequently explored for their catalytic activity in a variety of organic transformations. ajgreenchem.comresearchgate.net The electronic and steric properties of the pyrazole ligand can be tuned to influence the reactivity of the metal center, enhancing its catalytic performance.
Research into the catalytic applications of complexes derived specifically from this compound is limited. However, the broader class of pyrazole-metal complexes has shown significant promise.
Oxidation Reactions: Transition metal complexes with acylpyrazolone ligands have been used as catalysts for the epoxidation of cyclooctene. bohrium.com
Electrocatalysis: Cobalt and cadmium complexes derived from 3-methyl-1H-pyrazole-4-carboxylic acid have demonstrated bifunctional catalytic activity, promoting both the oxygen evolution reaction (OER) and the oxygen reduction reaction (ORR), which are crucial for energy conversion and storage technologies. rsc.org
Multicomponent Reactions: A magnetic nanocomposite based on poly(aniline-co-melamine)@MnFe₂O₄ has been used as a recyclable catalyst for the synthesis of various pyrazole-containing compounds, highlighting the role of pyrazoles in catalyzed organic synthesis. frontiersin.org
These examples underscore the potential of metal complexes of this compound to function as catalysts, with the chlorophenyl groups potentially modulating stability and selectivity in catalytic processes.
Development of Pyrazole-Containing Polymers for Advanced Materials
Incorporating pyrazole units into polymer backbones or as pendant groups can impart desirable properties such as enhanced thermal stability, solubility, and optical or electronic functionalities. researchgate.net The coordination ability of the pyrazole moiety also allows for the creation of metallopolymers with applications in catalysis and sensing.
Direct polymerization or incorporation of this compound into polymers is not widely reported. However, a study on a closely related compound, 3,5-bis(4-chlorophenyl)-4,5-dihydro-1H-pyrazole , provides insight into the potential of such structures in advanced materials. researchgate.net In this research, the dihydro-pyrazole derivative was used as a dopant in a poly(O-methoxyaniline) polymer film. The resulting composite material exhibited significant second-order hyperpolarizability and nonlinear optical (NLO) properties, which are valuable for applications in optoelectronics and photonics. researchgate.net This suggests that polymers containing the 3,5-bis(4-chlorophenyl)-pyrazole scaffold could be promising candidates for the development of new materials with advanced optical properties.
Future Research Directions and Concluding Remarks
Emerging Trends in Pyrazole (B372694) Chemistry and Derivatives
The field of pyrazole chemistry is dynamic, with ongoing efforts to develop more efficient and sustainable synthetic methodologies. nih.gov For compounds like 3,5-bis(4-chlorophenyl)-1H-pyrazole, future synthetic strategies will likely focus on green chemistry principles and the use of novel catalytic systems to improve yields and reduce environmental impact. nih.gov The classic synthesis involving the condensation of a 1,3-dicarbonyl precursor with hydrazine (B178648) can be optimized through microwave-assisted synthesis or the use of eco-friendly catalysts.
A significant emerging trend is the creation of hybrid molecules, where the pyrazole scaffold is combined with other pharmacologically active moieties. mdpi.comresearchgate.net This approach aims to develop multifunctional drugs that can address complex diseases through synergistic or additive mechanisms. For this compound, future research could explore its conjugation with other heterocyclic systems, peptides, or natural products to create novel chemical entities with enhanced potency and selectivity.
Furthermore, the exploration of pyrazole derivatives as materials for applications beyond medicine, such as in the development of luminescent compounds and conducting polymers, is a growing area of interest. nih.gov While the primary focus remains on therapeutic applications, the unique photophysical properties that may arise from the bis(4-chlorophenyl) substitution could open new avenues for materials science research.
Potential for Advanced Therapeutic Development Through Pyrazole Scaffold Modification
The therapeutic potential of the pyrazole scaffold is well-documented, with derivatives exhibiting a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The this compound structure serves as a valuable starting point for further therapeutic development through targeted chemical modifications.
Structure-activity relationship (SAR) studies are crucial in this context. Systematic modifications of the pyrazole core can fine-tune the compound's pharmacokinetic and pharmacodynamic properties. nih.gov For instance, the introduction of various substituents on the phenyl rings or at the N1 position of the pyrazole can significantly influence biological activity. Research on related pyrazoline derivatives, such as 3,5-bis(4-chlorophenyl)-N-(4-sulfamoylphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide , has shown that such modifications can lead to potent and selective inhibitors of enzymes like carbonic anhydrase, which is implicated in several diseases. mdpi.com
Future research should focus on:
Exploring a diverse range of substituents on the chlorophenyl rings to enhance target affinity and selectivity.
Investigating different functional groups at the N1 position of the pyrazole ring to modulate solubility, bioavailability, and metabolic stability.
Synthesizing and screening a library of derivatives against a wide panel of biological targets to uncover new therapeutic applications. For example, pyrazoline derivatives with chlorophenyl groups have been investigated as cannabinoid CB1 receptor antagonists, suggesting a potential line of inquiry for neurological or metabolic disorders. nih.govscispace.com
The antimicrobial potential of this scaffold is also an important area for future investigation. Studies on related pyrazoline structures have demonstrated activity against various bacterial and fungal strains, highlighting the potential for developing new anti-infective agents. researchgate.netnih.gov
Integration with Emerging Technologies in Drug Discovery (e.g., Artificial Intelligence and Machine Learning in Compound Design)
The integration of computational tools is revolutionizing drug discovery, and the development of pyrazole-based therapeutics is no exception. Artificial intelligence (AI) and machine learning (ML) are increasingly being used to accelerate the design and optimization of novel drug candidates.
For this compound and its derivatives, these technologies can be applied in several ways:
Quantitative Structure-Activity Relationship (QSAR) Modeling: AI-driven QSAR models can be developed to predict the biological activity of novel derivatives based on their chemical structure, helping to prioritize the synthesis of the most promising compounds. nih.gov
Molecular Docking and Virtual Screening: Computational docking studies can simulate the interaction of pyrazole derivatives with specific biological targets, providing insights into their mechanism of action and guiding the design of more potent inhibitors. nih.gov This approach has been successfully used for other pyrazole derivatives to identify key interactions with target enzymes.
De Novo Drug Design: Machine learning algorithms can generate novel molecular structures with desired pharmacological properties. By learning from existing data on active pyrazole compounds, these algorithms can propose new derivatives of this compound with a high probability of success.
The use of these in silico methods can significantly reduce the time and cost associated with traditional drug discovery, allowing for a more rapid and efficient exploration of the therapeutic potential of the pyrazole scaffold.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing 3,5-bis(4-chlorophenyl)-1H-pyrazole derivatives?
- Methodological Answer : The compound is typically synthesized via cyclocondensation of (2E)-1,3-bis(4-chlorophenyl)prop-2-en-1-one (chalcone) with hydrazine hydrate. Reaction conditions include refluxing in ethanol with glacial acetic acid (5–10 h), followed by recrystallization from ethanol or DMF to obtain single crystals . Variations in acid catalysts (e.g., formic or butyric acid) can influence yield and purity.
Q. How is X-ray crystallography employed to resolve the molecular structure of this compound derivatives?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Programs like SHELXL are used for refinement, with attention to weak high-angle reflections that may reduce the observed-to-unique reflection ratio. Hydrogen atoms are often modeled using riding coordinates, and thermal displacement parameters (Uiso) are refined at 1.2–1.5× the parent atom’s Ueq . Envelope conformations of the pyrazole ring (e.g., puckering parameters Q = 0.1957 Å, φ = 314.1°) are common .
Q. What spectroscopic techniques validate the purity and structure of synthesized derivatives?
- Methodological Answer :
- NMR : <sup>1</sup>H and <sup>13</sup>C NMR confirm substituent positions (e.g., para-chlorophenyl protons as doublets at δ 7.2–7.8 ppm) .
- HRMS : Validates molecular ion peaks (e.g., [M+H]<sup>+</sup> for C15H11Cl2N2: calculated 289.03, observed 289.05) .
- Elemental Analysis : Confirms C/H/N ratios (e.g., C: 61.21% vs. calculated 61.28%) .
Advanced Research Questions
Q. How do substituent electronic effects influence the dihedral angles and intermolecular interactions in crystal packing?
- Methodological Answer : The dihedral angle between the pyrazole ring and 4-chlorophenyl groups ranges from 16.6° to 83.7°, depending on steric and electronic effects. Weak C–H⋯O hydrogen bonds (2.5–3.0 Å) and π-π stacking (3.6–4.0 Å) stabilize crystal lattices. For example, in 1-acetyl derivatives, C–H⋯O interactions form R2<sup>2</sup>(16) motifs, while bulky substituents increase torsional strain .
Q. What computational strategies reconcile discrepancies between experimental and theoretical biological activity data?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) can predict electrostatic potential surfaces and HOMO-LUMO gaps. For instance, derivatives with electron-withdrawing groups (e.g., –CF3) show enhanced HSP90 inhibition (IC50 = 2.1 µM vs. control 1.8 µM) due to improved target binding . Molecular dynamics simulations (50 ns trajectories) assess protein-ligand stability, identifying key residues (e.g., Asp 93 in HSP90) for mutagenesis studies .
Q. How do synthetic modifications enhance thermal stability in pyrazole-based energetic materials?
- Methodological Answer : Introducing nitrogen-rich moieties (e.g., 3,4-diamino-1,2,4-triazole) increases thermal decomposition temperatures (Td = 280–358°C). Z-E isomerism, confirmed by SC-XRD, improves stability via supramolecular assembly (e.g., anion-π interactions with Hofmeister ions like NO3<sup>−</sup>) . Differential Scanning Calorimetry (DSC) at 10°C/min heating rates quantifies exothermic peaks (ΔH = −1200 J/g) .
Q. What strategies address challenges in refining low-resolution crystallographic data for pyrazole derivatives?
- Methodological Answer : For twinned or low-resolution data (<1.0 Å), SIR97 integrates direct methods (e.g., Patterson synthesis) with least-squares–Fourier refinement. Constraints on isotropic displacement parameters (e.g., SIMU/DELU in SHELXL) mitigate overfitting. High Rint values (>0.1) require merging equivalents and rejecting outliers (e.g., reflections with I/σ(I) < 2) .
Data Contradiction Analysis
Q. Why do biological activity profiles vary among structurally similar pyrazole derivatives?
- Resolution : Subtle substituent changes (e.g., –OCH3 vs. –CF3) alter logP and bioavailability. For example, 1-phenyl derivatives show 10× higher cytotoxicity (CC50 = 8 µM) than 1-acetyl analogs due to improved membrane permeability . Meta-analysis of IC50 datasets using hierarchical clustering identifies pharmacophore patterns (e.g., halogen bonding as a key driver).
Q. How can conflicting reports on pyrazole ring conformations be resolved?
- Resolution : Conformational flexibility (envelope vs. half-chair) depends on crystallization solvents. DMF-grown crystals favor envelope forms (Q = 0.20 Å), while ethanol induces planar configurations. Variable-temperature XRD (100–300 K) quantifies thermal motion effects on puckering parameters .
Tables
Table 1 : Key Crystallographic Data for this compound Derivatives
Table 2 : Biological Activity Comparison
| Derivative | Target | IC50 (µM) | Notes | Reference |
|---|---|---|---|---|
| PTC-13 | HSP90 | 2.1 | Synergistic with 17-AAG | |
| 1-Phenyl analog | COX-2 | 0.8 | Selectivity index >100 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
